3-(1-Methyl-1H-pyrazol-4-yl)aniline
Overview
Description
“3-(1-Methyl-1H-pyrazol-4-yl)aniline” is a chemical compound that is used in various fields of research . It is often used as a reagent in laboratory settings .
Synthesis Analysis
The synthesis of “this compound” involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps . For instance, the formation of tetrapyrazolylethane involves nucleophilic addition of two 3-methyl-1-phenylpyrazol-5-one molecules at the C=N bonds of quinoxaline, elimination of o-phenylenediamine, and a second addition of two molecules of pyrazolone .
Scientific Research Applications
1. Domino Reaction in Chemistry
A study by Erkin & Ramsh (2014) highlighted the reaction of a compound structurally similar to 3-(1-Methyl-1H-pyrazol-4-yl)aniline with heterocyclic CH acids. This reaction is significant in the field of organic chemistry for the synthesis of various substituted pyrazoles and anilines.
2. Luminescent Materials and Electroluminescence Application
Vezzu et al. (2010) discussed the synthesis and application of luminescent materials using compounds including N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline, a compound similar to this compound. These materials have potential applications in the development of organic light-emitting diodes (OLEDs).
3. Synthesis and Antimicrobial Activity
Banoji et al. (2022) explored the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines. This research is particularly relevant for the development of new antimicrobial agents, highlighting the significance of compounds like this compound in pharmaceutical research.
4. Corrosion Inhibition
Chadli et al. (2020) conducted a study on the synthesis of pyrazole derivatives, including molecules structurally related to this compound, for their application as corrosion inhibitors. This research is critical for industrial applications where corrosion resistance is essential.
5. Crystal Structure Analysis
The crystal structure of compounds structurally related to this compound was studied by Lingaraju et al. (2016). Understanding the crystal structures of such compounds is fundamental for material science and pharmaceutical research.
6. Computational Chemistry and Corrosion Inhibition
Wang et al. (2006) performed a theoretical study on bipyrazole derivatives, which have structural similarities with this compound, highlighting their potential as corrosion inhibitors. This study combines computational chemistry with practical applications.
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives have been shown to exhibit cytotoxic activity on several human cell lines . Some pyrazole derivatives have been demonstrated to inhibit cyclin-dependent kinase-2 (CDK2), which plays a crucial role in cell cycle regulation .
Mode of Action
For instance, some pyrazole derivatives have been shown to induce apoptosis, a form of programmed cell death .
Biochemical Pathways
Pyrazole derivatives have been associated with various biological activities, including antioxidant and anticancer activities . These activities suggest that pyrazole derivatives may affect multiple biochemical pathways, leading to downstream effects such as the induction of apoptosis .
Pharmacokinetics
For instance, pyrazole derivatives have been shown to have excellent thermal stabilities , which could potentially influence their absorption and distribution in the body.
Result of Action
Pyrazole derivatives have been shown to exhibit cytotoxic activity on several human cell lines . This suggests that 3-(1-Methyl-1H-pyrazol-4-yl)aniline may have similar effects, potentially leading to cell death through mechanisms such as apoptosis .
Action Environment
For instance, pyrazole derivatives have been shown to have excellent thermal stabilities , suggesting that they may remain stable and effective under various environmental conditions.
Biochemical Analysis
Biochemical Properties
3-(1-Methyl-1H-pyrazol-4-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has demonstrated cytotoxic effects, leading to apoptosis through the activation of p53-mediated pathways . It also affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby blocking their phosphorylation activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions lead to changes in cellular functions and physiological responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to this compound can lead to sustained changes in gene expression and metabolic activity, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its dosage-dependent effects. At lower doses, it has been shown to have beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . This inhibition can lead to altered levels of metabolites and changes in metabolic flux, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins within the cytoplasm can facilitate its localization to specific cellular compartments, influencing its accumulation and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. For instance, phosphorylation of this compound can enhance its nuclear localization, where it can interact with transcription factors and influence gene expression .
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-7-9(6-12-13)8-3-2-4-10(11)5-8/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXYSXJBVBJYMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089278-81-8 | |
Record name | 3-(1-methyl-1H-pyrazol-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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